molecular formula C14H23N7O2S B2396915 N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide CAS No. 2380167-08-6

N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide

Cat. No.: B2396915
CAS No.: 2380167-08-6
M. Wt: 353.45
InChI Key: OHYHGMUMEVGJMY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions. The sulfonamide group is then introduced via sulfonation reactions, and the purine derivative is attached through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples are:

Uniqueness

What sets N,N-Dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide apart is its unique combination of a piperidine ring, a sulfonamide group, and a purine derivative. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N-dimethyl-4-[[(9-methylpurin-6-yl)amino]methyl]piperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N7O2S/c1-19(2)24(22,23)21-6-4-11(5-7-21)8-15-13-12-14(17-9-16-13)20(3)10-18-12/h9-11H,4-8H2,1-3H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYHGMUMEVGJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC3CCN(CC3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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